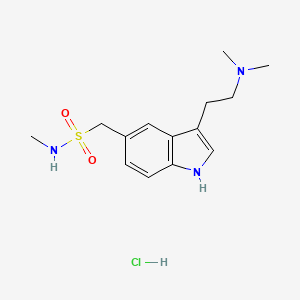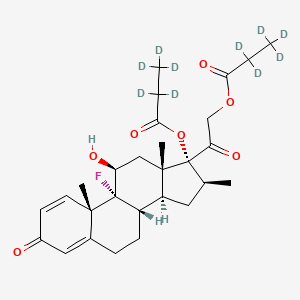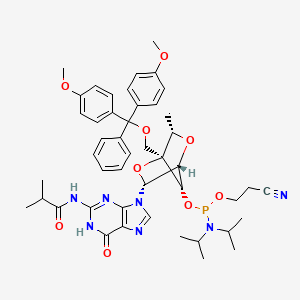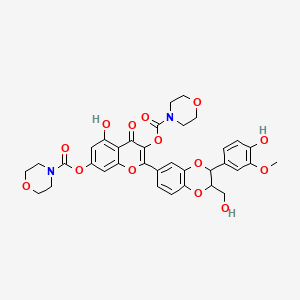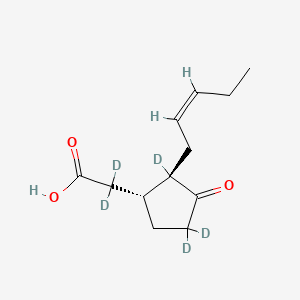
Jasmonic Acid-d5 (Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jasmonic acid-d5 is a deuterated form of jasmonic acid, a plant hormone that plays a crucial role in regulating plant growth, development, and stress responses. This compound is particularly valuable in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various biological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of jasmonic acid-d5 typically involves the deuteration of jasmonic acid. This process can be achieved through the hydrogenation of jasmonic acid in the presence of deuterium gas. The reaction conditions often include a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of jasmonic acid-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors to facilitate the hydrogenation reaction. The purity and yield of the product are optimized through various purification techniques, including chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Jasmonic acid-d5 undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Jasmonic acid-d5 can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or amines under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of jasmonic acid-d5, such as methyl jasmonate-d5 and jasmonic acid-d5 conjugates .
Applications De Recherche Scientifique
Jasmonic acid-d5 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in mass spectrometry to study the metabolic pathways of jasmonic acid and its derivatives.
Biology: In plant biology, jasmonic acid-d5 helps in understanding the role of jasmonic acid in plant defense mechanisms and stress responses.
Medicine: Research on jasmonic acid-d5 has shown potential anti-inflammatory and anti-cancer properties, making it a candidate for drug development.
Industry: It is used in the agricultural industry to enhance crop resistance to pests and diseases .
Mécanisme D'action
Jasmonic acid-d5 exerts its effects by mimicking the action of natural jasmonic acid. It binds to specific receptors in plant cells, triggering a cascade of signaling events that lead to the activation of various genes involved in stress responses and developmental processes. The primary molecular targets include transcription factors such as MYB, WRKY, and basic Helix-Loop-Helix (bHLH), which regulate the expression of genes associated with secondary metabolite production and defense mechanisms .
Comparaison Avec Des Composés Similaires
Methyl Jasmonate: A methyl ester derivative of jasmonic acid, known for its role in plant defense and stress responses.
Jasmonoyl-Isoleucine: A conjugate of jasmonic acid and isoleucine, involved in the regulation of plant growth and development.
12-Oxo-Phytodienoic Acid: A precursor in the biosynthesis of jasmonic acid, playing a role in plant defense mechanisms
Uniqueness: Jasmonic acid-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it an invaluable tool in research applications where accurate quantification and tracing of metabolic pathways are essential .
Propriétés
Formule moléculaire |
C12H18O3 |
|---|---|
Poids moléculaire |
215.30 g/mol |
Nom IUPAC |
2,2-dideuterio-2-[(1R,2R)-2,4,4-trideuterio-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid |
InChI |
InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/t9-,10-/m1/s1/i7D2,8D2,10D |
Clé InChI |
ZNJFBWYDHIGLCU-KNXOACQLSA-N |
SMILES isomérique |
[2H][C@]1([C@H](CC(C1=O)([2H])[2H])C([2H])([2H])C(=O)O)C/C=C\CC |
SMILES canonique |
CCC=CCC1C(CCC1=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


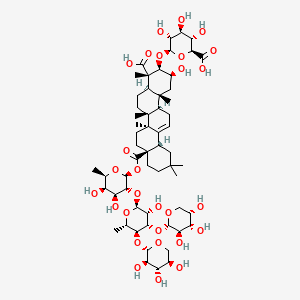
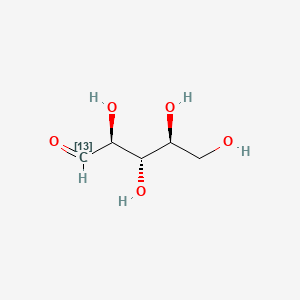
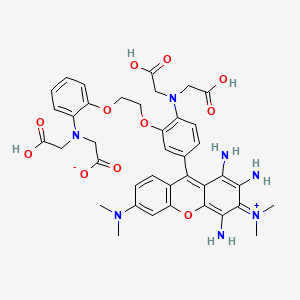
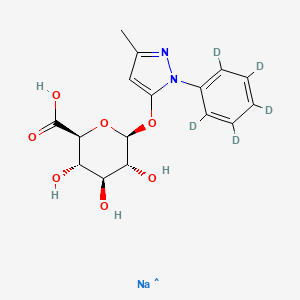

![2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile](/img/structure/B12407898.png)
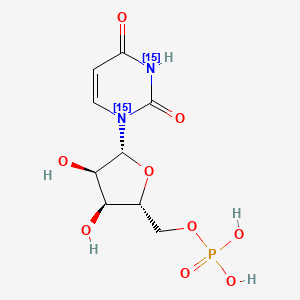
![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407905.png)
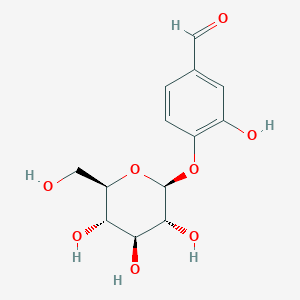
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12407914.png)
